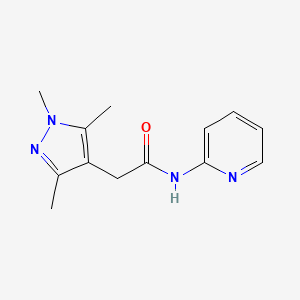

N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)acetamide

Description

Properties

IUPAC Name |

N-pyridin-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-9-11(10(2)17(3)16-9)8-13(18)15-12-6-4-5-7-14-12/h4-7H,8H2,1-3H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOQOFZVILXVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O. It features a pyridine ring and a pyrazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 240.29 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 6 |

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

- Case Study : A study evaluated a series of pyrazole derivatives against human cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The results indicated that certain derivatives had GI50 values in the micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have been reported to possess significant activity against antibiotic-resistant bacteria.

- Case Study : A derivative similar to this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited an antimicrobial activity that was 2–4 times higher than conventional antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : Some studies have indicated that pyrazole derivatives can inhibit enzymes such as xanthine oxidase, which is involved in uric acid production. This inhibition can be beneficial in treating gout and other related conditions .

- Cell Cycle Arrest : Certain pyrazole compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for the development of effective anticancer therapies .

Chemical Reactions Analysis

Acylation and Hydrolysis

-

Hydrolysis : Under acidic (HCl/dioxane) or basic (NaOH) conditions, the acetamide undergoes hydrolysis to yield 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid and pyridin-2-amine .

-

Example:

-

-

Reacylation : The free amine can be re-acylated using activated carboxylic acids (e.g., EDCI-mediated coupling with RCOOH) .

Cross-Coupling Reactions

The pyridin-2-yl group participates in palladium-catalyzed couplings:

-

Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 1-bromo-3-fluorobenzene) using Pd₂(dba)₃/XantPhos to introduce aryl groups at the pyridine’s C3 position .

Modifications of the Pyridin-2-Yl Group

The pyridine ring undergoes electrophilic substitution and coordination chemistry:

Halogenation

-

Bromination : Treatment with NBS in acetonitrile selectively brominates the pyridine’s C6 position .

-

Conditions: CH₃CN, 30°C, 5 h.

-

Coordination Chemistry

-

The pyridyl nitrogen acts as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications or metal-organic framework synthesis .

Reactivity of the 1,3,5-Trimethylpyrazole Ring

The 1,3,5-trimethylpyrazole moiety exhibits limited reactivity due to steric hindrance but can undergo:

Electrophilic Substitution

-

Nitration : Directed by the pyrazole’s electron-rich C4 position under HNO₃/H₂SO₄, yielding nitro derivatives .

Deprotonation and Alkylation

-

The NH proton (pKa ~20) is deprotonated by strong bases (e.g., LDA), forming anions that react with alkyl halides for further functionalization .

Key Reaction Data

Stability and Degradation

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Core Heterocyclic Systems

- Pyridine vs. Furan-Triazole Systems: Compared to the 5-(furan-2-il)-1,2,4-triazol-4H-3-il-sulfanyl-N-acetamide (), the target compound replaces the furan-triazole-sulfanyl moiety with pyridine and trimethylpyrazole.

Substituent Effects

- The 1,3,5-trimethyl groups on the pyrazole ring distinguish the target compound from non-methylated analogs. These substituents may reduce intermolecular π-π stacking but enhance hydrophobic interactions in biological systems.

Hydrogen Bonding and Crystallographic Behavior

- The acetamide group (–NH–CO–) in the target compound enables robust hydrogen bonding (H-bonding) via both the amide NH (donor) and carbonyl O (acceptor). This contrasts with the sulfanyl-acetamide derivative (), where the sulfur atom may participate in weaker van der Waals interactions.

Table 1: Comparative Properties of Selected Acetamide Derivatives

Q & A

Q. What synthetic methodologies are recommended for preparing N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)acetamide?

The compound can be synthesized via nucleophilic substitution using 1,3,5-trimethyl-1H-pyrazole and chloracetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under controlled temperature (0–5°C) to minimize side reactions. Purification involves recrystallization from ethanol or column chromatography to isolate the acetamide derivative .

Q. How is the crystal structure of this compound stabilized, and what implications does this have for its reactivity?

The crystal lattice is stabilized by N–H···O and C–H···O hydrogen bonds, forming dimeric and chain-like supramolecular architectures. These interactions influence molecular packing and may enhance stability in solid-state applications, such as material science or co-crystallization studies .

Q. What biological activities have been experimentally validated for this compound?

Preliminary studies on structurally related pyrazole-acetamides report antileishmanial and antimalarial activities, likely due to inhibition of parasite-specific enzymes. Additionally, antifungal activity against C. albicans and A. flavus has been observed, potentially linked to disruption of fungal membrane integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or structural modifications in analogs. For example, substituents on the pyrazole ring (e.g., methyl groups) can alter electron density and hydrogen-bonding capacity, affecting target binding. Systematic structure-activity relationship (SAR) studies and standardized bioassays are critical for reconciling data .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

Molecular docking with software like AutoDock Vina and pharmacophore modeling can predict binding modes to enzymes such as Leishmania cysteine proteases. The PASS program has been used to forecast biological potential, including antimicrobial and antiparasitic activities, by analyzing molecular descriptors .

Q. What experimental challenges arise in optimizing reaction yields during synthesis?

Key challenges include controlling exothermic reactions during chloracetyl chloride addition and minimizing byproducts like dimerization. Optimization strategies include:

- Precise stoichiometric ratios (1:1.2 for pyrazole:chloracetyl chloride).

- Low-temperature conditions (0–5°C).

- Catalytic use of DMAP to enhance acylation efficiency .

Q. How do substituents on the pyrazole ring influence biological activity and physicochemical properties?

The 1,3,5-trimethyl substitution pattern enhances lipophilicity, improving membrane permeability. Comparative studies with non-methylated analogs show reduced antifungal activity, suggesting that methyl groups stabilize critical hydrogen-bonding interactions with target proteins .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.